
(1R,4S)-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S)-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of bicyclic hydrocarbons It is characterized by its unique structure, which includes a tetrahydronaphthalene core with two methyl groups attached at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. The reaction involves a conjugated diene and a dienophile, which react to form the bicyclic structure. The specific conditions for this reaction include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the reaction rate and selectivity. The final product is typically obtained through a series of purification steps, including distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4S)-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,4S)-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R,4S)-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4S)-1,4-Dimethylcyclohexane: Similar in structure but lacks the bicyclic nature of (1R,4S)-1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene.
(1R,4S)-1,4-Dimethyl-2,3-dihydronaphthalene: Contains a similar core but differs in the degree of saturation.
Uniqueness
This compound is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific molecular interactions and stability .
Eigenschaften
CAS-Nummer |
14109-26-3 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
(1S,4R)-1,4-dimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-6,9-10H,7-8H2,1-2H3/t9-,10+ |
InChI-Schlüssel |
KNQXALMJMHIHQH-AOOOYVTPSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](C2=CC=CC=C12)C |
Kanonische SMILES |
CC1CCC(C2=CC=CC=C12)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



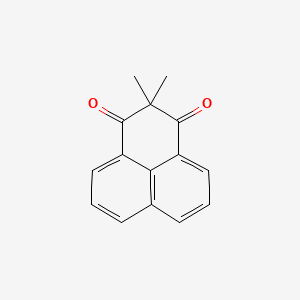
![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)
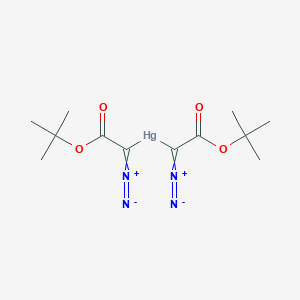

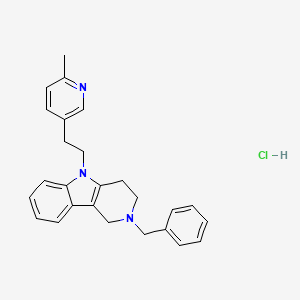
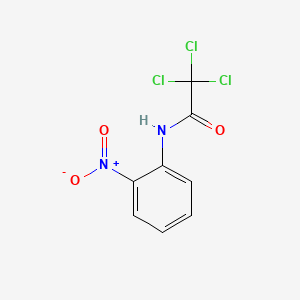
![[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride](/img/structure/B14706040.png)

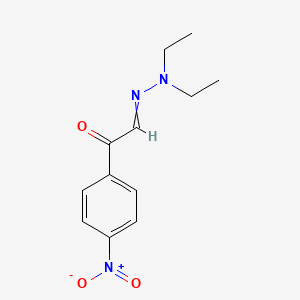
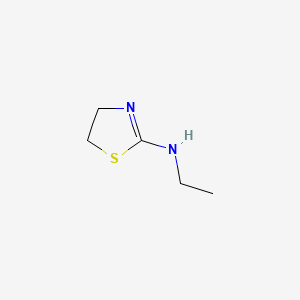
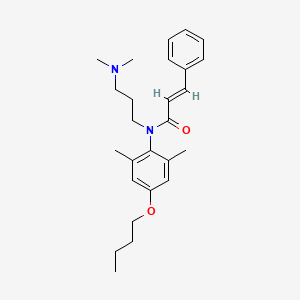
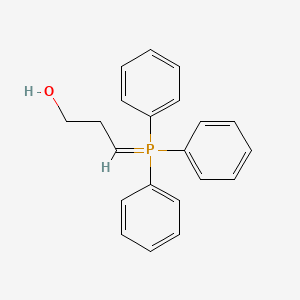
![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)
